molecular formula C18H18FN3O3S B6548232 5-{[(2-fluorophenyl)methyl]sulfanyl}-6-(methoxymethyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 946337-50-4

5-{[(2-fluorophenyl)methyl]sulfanyl}-6-(methoxymethyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B6548232
CAS RN: 946337-50-4
M. Wt: 375.4 g/mol
InChI Key: WCAYRAUFKRHLHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C18H17FN2OS2 . It has a molecular weight of approximately 360.475 g/mol . The 3D structure reveals the arrangement of atoms and bonds, which influences its biological properties .


Physical And Chemical Properties Analysis

  • Spectroscopic Properties : Analyze its UV-Vis, IR, and NMR spectra for characteristic peaks .

Scientific Research Applications

Synthesis Methods

The synthesis of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs involves multicomponent reactions. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes yields 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .

Reactivities of Substituents

Understanding the reactivities of substituents linked to the ring carbon and nitrogen atoms is crucial. Researchers have explored unexpected synthetic routes and proposed mechanisms for these reactions. The ambident nucleophile nature of NH2OH (with O and N atoms possessing different nucleophilicities) has been highlighted in related studies .

a. Antitumor Activity: Compounds derived from pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine exhibit antitumor properties. Researchers have evaluated their effects on DNA damage, with certain derivatives showing promising activity .

b. Medicinal and Pharmaceutical Fields: These compounds have been applied extensively in the medical and pharmaceutical domains. Their synthetic significance and biological characteristics make them valuable components for drug development. Researchers continue to explore new approaches for constructing standard biological components using these compounds .

Conclusion

Feel free to explore more literature on this topic using resources like Google Scholar , Springer , and scientific publications from institutions like the Faraday Institution . If you have any specific questions or need further details, don’t hesitate to ask! 😊

Future Directions

: [Sigma-Aldrich: 2-[(2-FLUOROBENZYL)SULFANYL]-3-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](https://www.sigmaaldrich.com/US/en/product/aldrich/l467723) : Springer: Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and …

properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-21-16-14(17(23)22(2)18(21)24)15(12(8-20-16)9-25-3)26-10-11-6-4-5-7-13(11)19/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAYRAUFKRHLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC3=CC=CC=C3F)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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